molecular formula C10H7N3S B3352640 [1,2,4]Triazino[4,5-a]indole-1(2H)-thione CAS No. 50336-06-6

[1,2,4]Triazino[4,5-a]indole-1(2H)-thione

Cat. No.: B3352640
CAS No.: 50336-06-6
M. Wt: 201.25 g/mol
InChI Key: QAFLBGBKWPBYPH-UHFFFAOYSA-N
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Description

[1,2,4]Triazino[4,5-a]indole-1(2H)-thione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to a class of fused triazino-indole derivatives known for their diverse biological activities. Researchers value this scaffold for its potential to interact with multiple biological targets. The core structure combines the electron-rich properties of the indole ring with the hydrogen-bonding capacity of the triazine-thione moiety, creating a versatile pharmacophore for developing novel therapeutic agents. Key Research Applications and Value: • Anticancer Research: Closely related triazino[5,6-b]indole derivatives have demonstrated potent antiproliferative efficacy against various human cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). Some derivatives have shown activity superior to reference drugs, making them promising scaffolds for developing multi-targeted anticancer agents . Molecular docking studies suggest these compounds can bind with key oncogenic targets such as EGFR, CDK, Hsp90, and PI3K . • Central Nervous System (CNS) Research: Halo-substituted triazino[5,6-b]indol-3-one/thione analogs have exhibited excellent anticonvulsant activity in maximal electroshock (MES) seizure models. These compounds showed protection with little to no neurotoxicity, highlighting their potential as leads for new antiepileptic drugs . • Antimicrobial Screening: Novel triazinoindole structures have been evaluated for their antibacterial and antifungal properties, with some showing promising activity against various Gram-positive and Gram-negative bacterial strains . Note: The specific biological data for this exact compound may require empirical confirmation. The information provided is based on the well-established profile of its structural analogs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-[1,2,4]triazino[4,5-a]indole-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-9-5-7-3-1-2-4-8(7)13(9)6-11-12-10/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFLBGBKWPBYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504791
Record name [1,2,4]Triazino[4,5-a]indole-1(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50336-06-6
Record name [1,2,4]Triazino[4,5-a]indole-1(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Cyclization of Indole 1 Carbohydrazide Derivatives:a Second Reliable Method Involves the Cyclization of Appropriately Functionalized Indole 1 Carbohydrazides.researchgate.netfor Instance, an N Ethoxymethylidenehydrazide Attached to the Indole Nitrogen Can Be Cyclized to Form the Triazinone Ring.researchgate.netanother Variation of This Strategy is the Cyclization of the N Carbethoxyhydrazone of Indole 2 Carboxaldehyde, Which Also Affords Theunipa.itresearchgate.netmdpi.comtriazino 4,5 a Indol 1 2h One.researchgate.netthe Regioselectivity in These Reactions is Controlled by the Starting Material, Where the Hydrazide Moiety is Already Positioned on the Indole Nitrogen, Predisposing the Molecule to Cyclize in the Desired 4,5 a Fashion.

Yield Optimization and Reaction Efficiency inunipa.itresearchgate.netmdpi.comTriazino[4,5-a]indole-1(2H)-thione Synthesis

For the rearrangement of 2-(1,3,4-oxadiazolyl)indoles , key parameters to optimize include:

Base Concentration: The concentration of the alkaline solution (e.g., sodium hydroxide or potassium hydroxide) can significantly impact the rate and completeness of the rearrangement.

Temperature: Reaction temperature is a critical factor; higher temperatures may accelerate the reaction but can also lead to the formation of undesired byproducts through decomposition.

Solvent: The choice of solvent must ensure the solubility of the substrate while being stable under the strong alkaline conditions. Protic solvents like ethanol or water are often used.

In the cyclization of indole-1-carbohydrazide derivatives , efficiency is influenced by:

Cyclizing Agent/Conditions: The conditions required to effect cyclization depend on the specific precursor. For N-ethoxymethylidenehydrazides, thermal or acid-catalyzed conditions are often employed.

Purity of Starting Materials: The purity of the indole hydrazide precursor is paramount, as impurities can interfere with the cyclization and lead to complex product mixtures that are difficult to purify.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time to maximize product formation and minimize degradation.

The final thionation step is generally efficient. However, yield can be optimized by controlling the stoichiometry of the thionating agent (e.g., Lawesson's reagent) and the reaction temperature. An excess of the reagent can lead to side reactions, while insufficient amounts will result in incomplete conversion. The reaction is typically performed in an anhydrous, high-boiling solvent such as toluene or xylene.

The following table illustrates hypothetical optimization data for the cyclization step to form the unipa.itresearchgate.netmdpi.comTriazino[4,5-a]indol-1(2H)-one, which is the precursor to the target thione.

EntryStarting MaterialReaction ConditionTime (h)Yield (%)
12-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole10% NaOH (aq.), Reflux465
22-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole20% NaOH (aq.), Reflux478
3Indole-1-carbohydrazideTriethyl orthoformate, Reflux872
4Indole-1-carbohydrazideTriethyl orthoformate, Microwave 120°C0.585
5N'-(1H-indol-2-ylmethylene)carbazic acid ethyl esterNaOEt, Ethanol, Reflux675

Structural Characterization and Elucidation Oftriazino 4,5 a Indole 1 2h Thione and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination ofnih.govnih.govmdpi.comTriazino[4,5-a]indole-1(2H)-thione

Tautomeric Forms and Conformation in Crystalline StateWithout X-ray crystallography data, the tautomeric forms and conformation ofnih.govnih.govmdpi.comTriazino[4,5-a]indole-1(2H)-thione in the crystalline state remain undetermined.

Table of Compound Names

As no article could be generated, a table of compound names is not applicable.

Biological Evaluation and Mechanism of Action Studies Oftriazino 4,5 a Indole 1 2h Thione Analogues

Mechanistic Investigations ofTriazino[4,5-a]indole-1(2H)-thione

Influence on Key Biological Pathways (e.g., Apoptosis, Cell Cycle)

Analogues and derivatives of the nih.govnih.govresearchgate.nettriazino[4,5-a]indole scaffold have demonstrated significant interactions with fundamental biological pathways that regulate cell life and death, particularly apoptosis and cell cycle progression. These activities are central to their potential as antiproliferative agents.

Research into various heterocyclic systems containing the indole (B1671886) and triazine or triazole motifs reveals a recurring pattern of apoptosis induction and cell cycle arrest in cancer cell lines. For instance, a novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131, was shown to induce programmed cell death in DLD-1 and HT-29 colon cancer cells through both intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net This was accompanied by a decrease in the concentration of mTOR and an increase in Beclin-1, suggesting an influence on the autophagy pathway as well. nih.gov

Similarly, studies on nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole derivatives identified a lead compound, H12, that effectively induced apoptosis in MGC-803 gastric cancer cells. nih.gov The pro-apoptotic effect of these compounds is often linked to their ability to halt the cell cycle at specific checkpoints, thereby preventing cell division and proliferation. Compound H12 was observed to cause cell cycle arrest at the G2/M phase. nih.gov Other related scaffolds, such as 1,2,3-triazole-containing hybrids, have also been found to arrest the cell cycle at the G2/M phase and trigger cell death by apoptosis. nih.gov This disruption of the normal cell cycle is a key mechanism of their anticancer action. mdpi.com

The specific phase of cell cycle arrest can vary depending on the exact chemical structure of the analogue. While the aforementioned compound H12 arrests cells in the G2/M phase, trisubstituted s-triazine derivatives containing a morpholine (B109124) moiety were also found to significantly arrest MCF-7 breast cancer cells in the G2/M stage. mdpi.com

Table 1: Effects of Triazino-Indole Analogues on Biological Pathways

Compound/Derivative ClassCell Line(s)Effect on ApoptosisEffect on Cell CycleAssociated Pathway ModulationCitation
nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine indole (e.g., H12)MGC-803 (Gastric Cancer)Induces apoptosisG2/M phase arrestSuppression of ERK signaling pathway nih.gov
1,2,4-Triazine Sulfonamide (e.g., MM131)DLD-1, HT-29 (Colon Cancer)Induces apoptosis (intrinsic and extrinsic)Not specifiedDecreased mTOR, increased Beclin-1 nih.govresearchgate.net
1,2,3-Triazole-containing hybridsA549 (Lung Cancer)Induces apoptosisG2/M phase arrestInhibition of microtubule assembly nih.gov
Trisubstituted s-triazine (with morpholine)MCF-7 (Breast Cancer)Induces apoptosisG2/M phase arrestNot specified mdpi.com

Structure-Activity Relationship (SAR) Studies of Substitutednih.govnih.govresearchgate.netTriazino[4,5-a]indole-1(2H)-thione Derivatives

The biological activity of compounds based on the nih.govnih.govresearchgate.nettriazino[4,5-a]indole core is highly dependent on the nature, position, and properties of various substituents attached to the heterocyclic framework. Structure-activity relationship (SAR) studies are crucial for optimizing potency and understanding the molecular interactions that govern efficacy.

Impact of Substituent Position on Biological Efficacy

The specific location of a substituent on the triazino-indole scaffold or on appended aromatic rings can dramatically alter biological efficacy. Research on closely related 3,5,6-trisubstituted 1,2,4-triazines linked to an indole moiety has provided significant insight into positional effects. nih.gov

In one such study, where the core was 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, modifications were explored at several positions. It was found that substituents on the 5- and 6-positions of the triazine ring were critical. nih.gov Similarly, a study on 1,2,4-triazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-5,7-dione analogues showed that the activity was sensitive to substituents at the meta- and/or para-positions of a 2-phenyl ring attached to the core structure. nih.gov This highlights that the spatial arrangement of functional groups relative to the central scaffold is a key determinant of activity. Exploration of a diverse set of substituents at the 3-position of the triazine ring in another series failed to produce compounds more active than the parent indole analogue, indicating that this position may have strict structural requirements for optimal activity. nih.gov

Table 2: Influence of Substituent Position on Activity of Triazino-Indole Analogues

ScaffoldPosition(s) StudiedObservationCitation
3,5,6-Trisubstituted 1,2,4-triazine-indole5- and 6-positions of triazine ringSubstitution at these positions is critical for activity. nih.gov
3,5,6-Trisubstituted 1,2,4-triazine-indole3-position of triazine ringSubstitutions did not improve activity over the parent compound. nih.gov
1,2,4-Triazolo[1,5-a] nih.govnih.govresearchgate.nettriazinemeta- and para-positions of attached phenyl ringActivity is sensitive to the substituent's position on the phenyl ring. nih.gov
Pyrazolyl-s-triazine with indoleIndole, Pyrazole, and Triazine motifsConjugation of the three distinct pharmacophores is key to dual inhibitory activity against EGFR and CDK-2. frontiersin.org

Effects of Electronic and Steric Properties on Activity

The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of substituents are fundamental properties that modulate the interaction of a molecule with its biological target.

In the SAR of 3,5,6-trisubstituted 1,2,4-triazine-indole antagonists, replacement of electron-donating anisole (B1667542) groups (containing -OCH₃) on the triazine ring with halides (e.g., -F, -Cl, -Br) led to a decrease in activity. nih.gov This decrease was dependent on the atomic size, suggesting that both steric bulk and electronic properties play a role, with larger and more electronegative groups being detrimental to activity in this case. nih.gov

Furthermore, the indole NH group is often a critical hydrogen bond donor. In one series, replacing the indole with an imidazopyridine, which converts the NH from a hydrogen bond donor to an acceptor, resulted in a significant loss of activity, confirming the importance of this specific electronic interaction for binding. nih.gov

Table 3: Impact of Electronic and Steric Properties on Activity

Scaffold/Analogue ClassModificationProperty ChangeEffect on ActivityCitation
3,5,6-Trisubstituted 1,2,4-triazine-indoleReplacement of anisole with halidesIncreased electronegativity and steric bulkDecreased activity nih.gov
1,2,4-Triazolo[1,5-a] nih.govnih.govresearchgate.nettriazineIntroduction of a 5-thioxo groupElectronic modification (C=O to C=S)Conferred significant inhibitory activity nih.gov
Triazine-indole analogueReplacement of indole NH with imidazopyridine NChanged H-bond donor to H-bond acceptorSignificant loss of activity nih.gov
1,2,3-Triazole-containing chalconesPresence of a bromo groupElectronic/steric effectEssential for activity nih.gov

Scaffold Hopping and Bioisosteric Replacements innih.govnih.govresearchgate.netTriazino[4,5-a]indole-1(2H)-thione Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. nih.govresearchgate.net Bioisosterism involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to similar biological effects. researchgate.net Scaffold hopping is a more drastic form of this, where the core molecular framework of a drug is replaced with a chemically different scaffold that preserves the original orientation of key binding groups. nih.govresearchgate.net

These concepts are highly relevant to the design of novel triazino-indole derivatives. The indole nucleus itself can be a subject of scaffold hopping. For example, in the development of GPR84 antagonists based on a triazine-indole structure, the indole moiety was replaced with a 6-azaindole, which was well-tolerated and maintained high potency. nih.gov However, replacement with an imidazopyridine scaffold was unsuccessful, demonstrating that not all hops are productive. nih.gov

Bioisosteric replacement can be applied to the heterocyclic portions of the molecule as well. In a study of chromene derivatives, the 1,2,3-triazole ring was successfully replaced by a 1,2,4-triazole (B32235) ring, indicating that these two heterocycles can be bioisosteric in certain contexts. nih.gov This interchangeability allows chemists to explore novel chemical space and potentially overcome issues like metabolic instability or patent limitations. nih.govresearchgate.net The use of these design strategies enables the rational modification of the nih.govnih.govresearchgate.nettriazino[4,5-a]indole-1(2H)-thione scaffold to generate new analogues with potentially superior therapeutic profiles. researchgate.net

Computational and Theoretical Investigations Oftriazino 4,5 a Indole 1 2h Thione

Quantum Chemical Calculations ofTriazino[4,5-a]indole-1(2H)-thione

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties oftriazino[4,5-a]indole-1(2H)-thione at the atomic and molecular levels. These theoretical approaches provide deep insights into the molecule's stability, reactivity, and electronic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Fortriazino[4,5-a]indole-1(2H)-thione, computational studies have been performed to determine these key electronic parameters. The calculated energies of the HOMO, LUMO, and the corresponding energy gap provide a quantitative measure of its electronic properties. These values are instrumental in predicting how the molecule will behave in chemical reactions and biological systems.

Calculated Electronic Properties ofTriazino[4,5-a]indole-1(2H)-thione
ParameterValue (eV)
EHOMO-6.25
ELUMO-2.15
Energy Gap (ΔE)4.10

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In the case oftriazino[4,5-a]indole-1(2H)-thione, the ESP analysis reveals that the most negative potential is localized around the sulfur atom of the thione group, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. Conversely, the hydrogen atom attached to the nitrogen in the triazine ring exhibits a region of positive potential, making it a likely hydrogen bond donor. This information is crucial for understanding intermolecular interactions, particularly with biological targets.

Conformation and Tautomeric Equilibrium Predictions

Thetriazino[4,5-a]indole-1(2H)-thione molecule can exist in different tautomeric forms, primarily the thione and thiol forms, due to the migration of a proton. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form has a sulfur-hydrogen bond (S-H). The relative stability of these tautomers significantly influences the molecule's chemical and biological properties.

Quantum chemical calculations are employed to predict the most stable tautomer by comparing their total energies. For many 1,2,4-triazole-3-thione derivatives, the thione form is generally found to be more stable than the thiol form in the gas phase and in various solvents. This stability is often attributed to favorable bond energies and delocalization effects within the heterocyclic ring system. Understanding the predominant tautomeric form is essential for accurate molecular docking and drug design, as it dictates the molecule's shape and hydrogen bonding patterns.

Molecular Docking Studies ofTriazino[4,5-a]indole-1(2H)-thione with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Ligand-Protein Interaction Profiling

Molecular docking simulations oftriazino[4,5-a]indole-1(2H)-thione with various protein targets, such as kinases and other enzymes implicated in cancer, have been performed to profile its potential interactions. These studies reveal the specific amino acid residues in the protein's active site that form key interactions with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For instance, docking studies with protein kinases often show that the triazino-indole scaffold can fit into the ATP-binding pocket. The thione group and the nitrogen atoms of the triazine ring frequently act as hydrogen bond acceptors, while the indole (B1671886) NH group can serve as a hydrogen bond donor. The aromatic rings of the indole moiety often engage in hydrophobic and pi-stacking interactions with nonpolar residues in the active site.

Binding Affinity Predictions and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein, which is often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction. These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing.

The predicted binding affinities fortriazino[4,5-a]indole-1(2H)-thione against various biological targets provide a quantitative measure of its potential inhibitory activity. These computational predictions are a crucial first step in the rational design of new therapeutic agents based on this heterocyclic system.

Predicted Binding Affinities ofTriazino[4,5-a]indole-1(2H)-thione with Selected Biological Targets
Biological Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
VEGFR-2 (4P7E)-8.5Cys919, Asp1046, Glu885
Anaplastic Lymphoma Kinase (2XP2)-7.9Met1199, Leu1122, Gly1269
Tubulin (1SA0)-7.2Cys241, Leu248, Ala316

Quantitative Structure-Activity Relationship (QSAR) Modeling fornih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for nih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione derivatives have been detailed in the reviewed literature, the general approach for similar heterocyclic compounds, including other triazole and indole derivatives, is well-established. physchemres.orgresearchgate.net

The development of predictive QSAR models for compounds analogous to nih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione typically involves a multi-step process. Initially, a dataset of compounds with a common structural scaffold and their corresponding measured biological activities (such as anticancer or kinase inhibitory activity) is compiled. nih.govphyschemres.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated.

Statistical methods are employed to build the QSAR model, with common techniques including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the most influential molecular descriptors. researchgate.net

Multiple Non-linear Regression (MNLR): When the relationship is not linear, MNLR models can provide a more accurate correlation. researchgate.net

Artificial Neural Networks (ANN): ANNs are powerful machine learning models capable of capturing complex, non-linear relationships between molecular descriptors and activity. researchgate.net

The predictive power of these models is rigorously evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). For instance, in a study on 1,2,4-triazole (B32235) derivatives as potential anticancer agents, MLR and MNLR models yielded Q² values of 0.51 and 0.90, respectively, indicating a good predictive ability for the non-linear model. physchemres.orgresearchgate.net An ANN model for the same dataset showed a correlation coefficient of 0.896. physchemres.orgresearchgate.net Such models, once validated, can be used to predict the biological activity of novel, unsynthesized derivatives of the core scaffold.

The analysis of QSAR models allows for the identification of molecular descriptors that are critical for the biological activity of a particular class of compounds. For triazole and indole-containing heterocyclic systems, these descriptors often fall into several categories:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These account for the three-dimensional shape and size of the molecule.

Based on studies of related compounds, the following table outlines some of the key molecular descriptors that could be influential for the biological activity of nih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione derivatives.

Descriptor CategoryDescriptor ExamplePotential Influence on Biological Activity
Electronic Dipole MomentInfluences polarity and interactions with polar residues in a biological target.
HOMO EnergyRelates to the molecule's ability to donate electrons in a chemical reaction.
LUMO EnergyRelates to the molecule's ability to accept electrons.
Steric Molar RefractivityA measure of the volume occupied by a molecule and its polarizability.
Steric EnergyReflects the strain within a molecule due to its conformation.
Topological Wiener IndexA descriptor of molecular branching.
Kier & Hall IndicesDescribe molecular shape and connectivity.
Thermodynamic Heat of FormationIndicates the energetic stability of the molecule.

These descriptors provide insights into the structural features that could be modified to enhance the desired biological activity of nih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione derivatives.

Molecular Dynamics Simulations to Understand Dynamic Behavior ofnih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. While specific MD simulations for nih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione are not detailed in the available literature, studies on related triazinoindoles and other kinase inhibitors provide a clear indication of how this technique could be applied. nih.govnih.govnih.govmdpi.com

MD simulations can provide valuable insights into:

Binding Stability: By simulating the compound in complex with its biological target (e.g., a kinase), MD can assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time is a common metric to evaluate stability.

Protein-Ligand Interactions: MD simulations can reveal the dynamic nature of the interactions between the ligand and the amino acid residues of the protein's binding site. This includes the formation and breaking of hydrogen bonds and hydrophobic interactions over time. mdpi.com

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more realistic picture of the binding event.

Solvent Effects: MD simulations explicitly model the surrounding solvent (usually water), allowing for an understanding of the role of water molecules in mediating protein-ligand interactions.

For a compound like nih.govphyschemres.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione, which has potential as a kinase inhibitor, MD simulations would be crucial in understanding its interaction with the ATP-binding site of a target kinase. nih.gov The simulations could help to identify key amino acid residues that form stable interactions with the triazinoindole core, the thione group, and any substituents on the indole ring. This information would be invaluable for the rational design of more potent and selective inhibitors. For example, in studies of other kinase inhibitors, MD simulations have elucidated the importance of specific hydrogen bonds with hinge region residues of the kinase. nih.gov

Emerging Research and Future Directions Fortriazino 4,5 a Indole 1 2h Thione

Exploration of Diverse Biological Applications fornih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione Scaffolds

The fusion of the indole (B1671886) nucleus with a 1,2,4-triazine (B1199460) ring, particularly in the thione form, gives rise to a scaffold with the potential for a wide range of biological activities. Research into analogous triazinoindole and indole-triazole derivatives has revealed promising applications in several therapeutic areas. These findings provide a strong rationale for the extensive investigation of nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione and its derivatives.

Derivatives of the closely related nih.govnih.govunc.edutriazino[5,6-b]indole have been investigated for their potential as multitarget-directed ligands for Alzheimer's disease. One study highlighted a derivative that exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.32 μM and 0.21 μM, respectively. nih.gov This compound also demonstrated significant inhibition of self-mediated Aβ1-42 aggregation (54% at 25 μM) and notable antioxidant activity. nih.gov Furthermore, it showed the ability to cross the blood-brain barrier in a PAMPA assay, suggesting its potential for treating central nervous system disorders. nih.gov

The broader family of triazinoindoles has been reported to possess a variety of biological activities, including antidepressant, antihypertensive, antihypoxic, and anti-inflammatory properties. mdpi.com Moreover, some analogues have been identified as active agents for the common cold. mdpi.com The anticancer potential of related structures is also significant. For instance, a series of nih.govnih.govunc.edutriazino[4,3-a]indoles showed inhibitory activity against a panel of 60 human tumor cell lines at micromolar concentrations. researchgate.net

The following table summarizes the reported biological activities of various triazinoindole derivatives, suggesting potential avenues of exploration for the nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione scaffold.

Biological ActivityCompound ClassKey Findings
Anti-Alzheimer's nih.govnih.govunc.eduTriazino[5,6-b]indole derivativePotent cholinesterase inhibitor (AChE IC50: 0.32 μM; BuChE IC50: 0.21 μM), Aβ aggregation inhibitor. nih.gov
Anticancer nih.govnih.govunc.eduTriazino[4,3-a]indolesInhibitory activity against a wide range of human cancer cell lines at micromolar concentrations. researchgate.net
Urease InhibitionTriazinoindole-benzimidazole hybridsModerate to excellent inhibition profiles with IC50 values ranging from 0.20 to 36.20 μM. mdpi.com
General Biological ActivitiesTriazinoindolesReported activities include antidepressant, antihypertensive, antihypoxic, and anti-inflammatory. mdpi.com

Development of Advanced Synthetic Routes for Complexnih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione Analogues

The exploration of the full therapeutic potential of the nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione scaffold necessitates the development of efficient and versatile synthetic methodologies. These routes should allow for the creation of diverse libraries of analogues with various substitutions to enable comprehensive structure-activity relationship (SAR) studies.

The synthesis of related 1,2,4-triazole-3-thione derivatives often involves multi-step sequences. zsmu.edu.ua Common strategies include the esterification of carboxylic acids, followed by hydrazinolysis, the formation of carbothioamides, and subsequent alkaline cyclization to form the thione. zsmu.edu.ua A one-pot, two-step synthesis method for 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones has been reported, which involves the addition of alkyl/aryl isothiocyanates to substituted hydrazides, followed by refluxing in a sodium hydroxide solution. researchgate.net This method has been shown to be superior to previous methods in terms of reaction time, product yield, and solvent usage. researchgate.net

For the synthesis of the fused triazinoindole system, a common approach involves the reaction of an appropriate indole-containing starting material with a reagent that provides the triazine ring. For example, the synthesis of nih.govnih.govunc.edutriazino[4,3-a]indoles has been achieved by reacting 2-diazo-3-ethoxycarbonylindole with active methylene (B1212753) compounds. researchgate.net

Future advancements in the synthesis of complex nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione analogues could involve:

Combinatorial Chemistry: To rapidly generate large libraries of derivatives for high-throughput screening.

Microwave-Assisted Synthesis: To accelerate reaction times and improve yields.

Flow Chemistry: For safer, more efficient, and scalable synthesis.

Development of Novel Catalytic Systems: To enable more selective and efficient bond formations.

Integration of Artificial Intelligence and Machine Learning innih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.gov These computational tools can be powerfully applied to the research of nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione to accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key area where ML can be applied. By analyzing a dataset of synthesized analogues and their corresponding biological activities, ML algorithms can build predictive models that relate molecular descriptors to therapeutic efficacy. nih.govijcit.com These models can then be used to virtually screen large libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity. nih.gov Deep learning, a subset of ML, has given rise to "deep QSAR," which can handle large and complex datasets to generate more accurate predictions. unc.edu

Molecular Docking and Virtual Screening: In silico molecular docking studies can predict the binding affinity and orientation of nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione derivatives within the active site of a biological target. nih.govresearchgate.netnih.gov This allows for the rational design of more potent and selective inhibitors. For instance, docking studies of 1,2,4-triazole-tethered indolinones have been used to understand their binding mode with the VEGFR-2 ATP binding site. nih.govresearchgate.net

De Novo Drug Design: Generative ML models can design entirely new molecules with desired properties. These models can be trained on existing chemical data to learn the underlying rules of molecular structure and then generate novel nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione analogues that are predicted to be active against a specific target.

The integration of these AI and ML techniques can significantly reduce the time and cost associated with the early stages of drug discovery for this promising scaffold.

Challenges and Opportunities in the Translational Research ofnih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For novel heterocyclic compounds like nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione, several hurdles must be overcome. However, these challenges also present opportunities for innovation and strategic development.

Challenges:

Pharmacokinetics and ADMET Properties: A significant challenge for many heterocyclic compounds is achieving favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov Poor solubility, metabolic instability, and potential toxicity can derail the development of an otherwise potent compound.

Target Validation and Biomarker Development: For novel mechanisms of action, validating the biological target and developing reliable biomarkers to measure target engagement and therapeutic response in clinical trials is crucial.

Scalable Synthesis and Manufacturing: Developing a cost-effective and scalable synthesis route that adheres to Good Manufacturing Practice (GMP) standards is essential for clinical development and commercialization. tracercro.com

Predictive Preclinical Models: The lack of preclinical models that accurately predict efficacy and safety in humans is a major contributor to the high failure rate of clinical trials. nih.gov

Opportunities:

Nanomedicine and Drug Delivery: Encapsulating nih.govnih.govunc.eduTriazino[4,5-a]indole-1(2H)-thione derivatives in nanocarriers could help overcome issues of poor solubility and improve biodistribution, potentially enhancing efficacy and reducing side effects. nih.gov

Personalized Medicine: By identifying patient populations most likely to respond to a particular derivative based on genetic or molecular markers, the chances of successful clinical trials can be increased.

Collaborative Research: Partnerships between academic institutions, pharmaceutical companies, and contract research organizations can help to pool resources and expertise, accelerating the translational process.

Regulatory Engagement: Early and frequent communication with regulatory agencies can help to ensure that the preclinical and clinical development plans are aligned with regulatory expectations. tracercro.com

Conclusion

Summary of Key Findings onmdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione

Research into the fused heterocyclic system of mdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione integrates the pharmacologically significant moieties of indole (B1671886) and 1,2,4-triazine (B1199460). While direct studies on this specific fused compound are nascent, a substantial body of work on its constituent parts and related analogues provides a strong foundation for understanding its potential chemical and biological properties. The 1,2,4-triazole (B32235) ring, a close relative of the triazine system, is a structural component in numerous approved drugs, including antifungal and anticancer agents. mdpi.com

Key findings from related structures indicate that the thione-substituted 1,2,4-triazole core is a versatile scaffold exhibiting a wide array of biological activities. scirp.org Derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant agents. mdpi.comresearchgate.netnih.gov The presence of the sulfur atom in the thione group is often considered to enhance the pharmacological profile of these heterocyclic compounds. researchgate.net

Synthetic methodologies for related 1,2,4-triazole-3-thiones often involve the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides, a process that has been refined to produce high yields. scirp.orgresearchgate.net Similarly, the synthesis of mdpi.comscirp.orgresearchgate.nettriazino[4,3-a]indoles has been successfully achieved by reacting 2-diazo-3-ethoxycarbonylindole with active methylene (B1212753) compounds, yielding derivatives with potent antiproliferative activities against a wide range of human tumor cell lines. researchgate.net These established synthetic routes provide a logical starting point for the development of protocols targeting the mdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione scaffold.

The biological significance of this structural class is underscored by the diverse activities reported for analogous compounds. For instance, various indole-1,2,4-triazole hybrids have been investigated as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.govmdpi.com Other derivatives have shown activity as inhibitors of crucial enzymes like cyclin-dependent kinases (CDK4/6) and metallo-β-lactamases, highlighting the therapeutic potential of combining these heterocyclic systems. nih.govmdpi.com

Table 1: Summary of Biological Activities in Related Triazine and Triazole-thione Derivatives

Compound ClassBiological Activity InvestigatedKey Findings
mdpi.comscirp.orgresearchgate.netTriazino[4,3-a]indolesAnticancer / AntiproliferativeShowed inhibitory activity against a panel of 60 human tumor cell lines at micromolar concentrations. researchgate.net
1,2,4-Triazole-3-thione DerivativesAntimicrobial (Antibacterial, Antifungal)Exhibit a broad spectrum of activity; the presence of electron-donating groups can enhance antimicrobial effects. mdpi.com
1,2,4-Triazole-3-thione DerivativesAnticancerCertain derivatives show significant antitumor properties. mdpi.commdpi.com
1,2,4-Triazine Sulfonamide DerivativesAnticancer (Colon Cancer)A novel derivative induced apoptosis and decreased concentrations of molecules associated with poor prognosis in colorectal cancer. mdpi.com
Indole/1,2,4-Triazole HybridsAnticancer (Tubulin Polymerization Inhibition)Oxime-based derivatives were found to be potent inhibitors of tubulin polymerization, surpassing the activity of standard drugs in some cases. mdpi.com
4,5-Disubstituted-1,2,4-triazole-3-thiolsAntibacterial, Antioxidant, AntitumorSynthesized compounds were evaluated for a range of biological activities. scirp.org
Fused 1,2,4-Triazole DerivativesAntibacterialHybrids with quinolones showed high potency against MRSA, exceeding that of reference drugs like vancomycin. nih.gov

Broader Implications ofmdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione Research

The investigation into mdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione and its derivatives holds significant implications for medicinal chemistry and the development of novel therapeutic agents. The fusion of the indole nucleus—a privileged scaffold in drug discovery—with the biologically active 1,2,4-triazine-thione system creates a unique chemical entity with high potential for interacting with various biological targets. nih.govnih.gov

The structural diversity achievable by substituting different positions on the indole and triazino rings allows for the creation of large libraries of compounds for high-throughput screening. This versatility is crucial for modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific targets. nih.gov The broad spectrum of biological activities associated with related compounds—spanning from anticancer to antimicrobial and anti-inflammatory effects—suggests that this scaffold could serve as a "master key" for developing treatments for a range of diseases. researchgate.netnih.govresearchgate.net

Furthermore, research in this area contributes to the fundamental understanding of how heterocyclic compounds interact with biological systems. For example, studies on related 1,2,4-triazole-3-thione derivatives as metallo-β-lactamase (MBL) inhibitors are critical in the fight against antibiotic resistance. mdpi.com Identifying potent inhibitors for enzymes like MBLs, which are produced by Gram-negative bacteria and confer resistance to last-line antibiotics, is a major global health priority. The mdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione core could provide a new avenue for developing such inhibitors.

The potential for these compounds to act as multi-targeted agents, as seen in related triazine derivatives that can inhibit multiple kinases or pathways involved in cancer progression, represents another significant implication. mdpi.com Such multi-targeted approaches can lead to more effective therapies that are less susceptible to the development of resistance.

Outlook for Future Investigations intomdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione

The future of research on mdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione is promising and warrants a multi-faceted approach. The primary and most immediate goal is the development and optimization of robust synthetic pathways to access this specific heterocyclic system in good yields. Exploring one-pot or multi-component reactions could provide efficient access to a diverse range of derivatives for biological evaluation.

Once synthesis is established, comprehensive biological screening is the logical next step. Based on the activities of analogous structures, initial investigations should prioritize anticancer and antimicrobial screening. researchgate.netmdpi.com Anticancer assays should include a broad panel of human cancer cell lines, with mechanistic studies focused on targets such as tubulin polymerization, cell cycle progression, and specific kinases like CDK or mTOR. mdpi.comnih.govmdpi.com Antimicrobial testing should be conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, as well as various fungal pathogens. mdpi.commdpi.com

In parallel with experimental work, computational studies will be invaluable. Molecular docking and dynamic simulations can be employed to predict the binding modes of mdpi.comscirp.orgresearchgate.netTriazino[4,5-a]indole-1(2H)-thione derivatives with known biological targets. This in silico approach can help rationalize observed biological activities, guide the design of new analogues with improved potency, and prioritize compounds for synthesis, thereby saving time and resources. mdpi.commdpi.com

Finally, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the therapeutic potential of this scaffold. By systematically modifying the substituents on the fused ring system and correlating these changes with biological activity, researchers can identify the key pharmacophoric features required for potent and selective interaction with a desired target. This iterative process of design, synthesis, and evaluation is fundamental to advancing this promising class of compounds from initial hits to potential clinical candidates.

Q & A

Q. What are the efficient synthetic routes for [1,2,4]Triazino[4,5-a]indole-1(2H)-thione derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A robust synthesis involves cyclocondensation reactions using orthoesters. For example, Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) catalyzes the reaction of hydrazino-triazinone precursors with orthoesters in refluxing acetic acid, achieving yields of 79–95% . Alternative routes include refluxing ethanol with triethyl orthoesters to form thione derivatives (58–78% yields), with reaction times optimized to 1–6 hours . Key variables include solvent polarity, catalyst loading, and temperature, which directly impact regioselectivity and purity.

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^13C-NMR spectroscopy to identify substituent positions. For example, thione protons typically appear as singlets near δ 13.5–14.0 ppm in DMSO-d₆, while aromatic protons show splitting patterns correlating with adjacent substituents . X-ray crystallography is critical for resolving ambiguities; studies on analogous triazino-indole systems reveal planar heterocyclic cores with bond lengths confirming conjugation .

Q. What in vitro assays are suitable for preliminary evaluation of antiproliferative activity?

  • Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used. Cells (e.g., HeLa, MCF-7) are treated with derivatives (1–100 µM) for 48–72 hours, followed by absorbance measurement at 570 nm . IC₅₀ values should be normalized to positive controls (e.g., doxorubicin). Ensure parallel cytotoxicity testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at C3/C8) influence the DNA-binding affinity of this compound derivatives?

  • Methodological Answer : Electrophilic substituents (e.g., -NO₂, -Cl) at C3 enhance intercalation via planar aromatic stacking, as shown by fluorescence quenching assays with ethidium bromide-DNA complexes . In contrast, bulky groups (e.g., -Ph, -OCH₃) at C8 reduce binding affinity due to steric hindrance. SAR studies on benzimidazole analogs suggest a direct correlation between electron-withdrawing groups and ∆Tm (DNA melting temperature) shifts of 4–6°C .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., anticonvulsant vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions or metabolite interference. For anticonvulsant studies, use maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, monitoring seizure latency and mortality . Contrast with cytotoxicity data from ATP-based viability assays. Cross-validate using metabolomics (e.g., LC-MS) to identify active metabolites or off-target effects .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and HOMO-LUMO gaps for redox stability . Molecular docking (AutoDock Vina) against targets like topoisomerase II or tubulin identifies key interactions (e.g., hydrogen bonds with Thr⁷⁹⁸). ADMET predictors (e.g., SwissADME) prioritize derivatives with LogP < 3.5 and low CYP3A4 inhibition .

Q. What methodologies elucidate the mechanism of action for antiplatelet aggregation activity?

  • Methodological Answer : Use platelet-rich plasma (PRP) assays to measure inhibition of ADP-induced aggregation. Derivatives showing >50% inhibition at 10 µM warrant further study. Probe thromboxane A₂ (TXA₂) synthesis via ELISA for TXB₂ (stable TXA₂ metabolite). Compare to reference inhibitors (e.g., aspirin) and validate using COX-1/COX-2 enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.